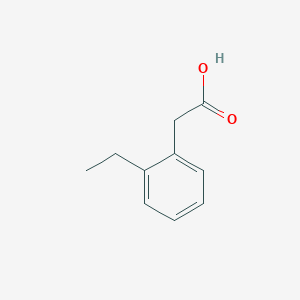

2-(2-Ethylphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-8-5-3-4-6-9(8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWCPOOBGCOZAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19418-95-2 | |

| Record name | 2-(2-ethylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 2 Ethylphenyl Acetic Acid and Analogues

Direct Synthesis Routes to 2-(2-Ethylphenyl)acetic Acid

Direct synthesis routes focus on the construction of the target molecule through sequential, well-established chemical transformations. These often involve building the carbon skeleton and then introducing or modifying functional groups to yield the final carboxylic acid.

Multi-step Protocols for Carboxylic Acid Formation

Multi-step synthesis provides a robust framework for constructing complex molecules like this compound from simpler, readily available starting materials. These protocols allow for precise control over the introduction of functional groups and the formation of the desired isomer.

A common multi-step strategy for substituted phenylacetic acids involves a sequence starting from a corresponding brominated aromatic compound. google.com For instance, a process for preparing 2,6-dialkylphenylacetic acids begins with a 2,6-dialkylbromobenzene. google.com This is subjected to a Grignard reaction with magnesium, followed by formylation using a formamide (B127407) to produce a 2,6-dialkylbenzaldehyde. The aldehyde is then hydrogenated to the corresponding benzyl (B1604629) alcohol, which is subsequently activated and converted to a nitrile. The final step is the hydrolysis of the nitrile to the desired phenylacetic acid. google.com This sequence highlights a versatile, step-by-step approach to building the final product.

Another general approach involves the construction of the core aromatic structure followed by the elaboration of the acetic acid side chain. mdpi.com For example, a synthetic route to triphenyl-substituted phenylacetic acid derivatives starts with building the complex 3,4,5-triphenyltoluene scaffold through a Suzuki coupling reaction. mdpi.com This core structure is then converted to the final acetic acid derivative through a series of functional group transformations, including bromination, cyanation, and hydrolysis. mdpi.com

These multi-step syntheses, while sometimes lengthy, are highly adaptable and are frequently employed in industrial settings for their reliability and scalability. researchgate.net

Approaches from Aromatic Aldehydes or Alcohols

Starting from aromatic aldehydes or alcohols offers a more direct pathway to phenylacetic acids, as the core aromatic structure with a one-carbon side chain is already in place. The synthesis of this compound can be envisioned starting from 2-ethylbenzaldehyde (B125284) or 2-ethylbenzyl alcohol.

The conversion of a benzyl alcohol to a phenylacetic acid typically involves a two-step process: chlorination followed by cyanation and subsequent hydrolysis. The alcohol is first converted to the more reactive benzyl chloride, often using thionyl chloride (SOCl₂). This chloride is then reacted with a cyanide source, such as sodium or potassium cyanide, to form the corresponding phenylacetonitrile. The final carboxylic acid is obtained through hydrolysis of this nitrile intermediate.

Alternatively, direct oxidation of 2-ethylbenzaldehyde can yield 2-ethylbenzoic acid, which would then require a homologation step (see Section 2.2.1) to be converted to the target acetic acid derivative. The oxidation of 2-ethylbenzyl alcohol could also be a viable route, potentially leading directly to this compound under specific oxidative cleavage conditions, though this is a less common approach. The reduction of a phenylacetic acid to its corresponding alcohol is a known transformation, suggesting the reverse reaction (oxidation) is a feasible synthetic step. ontosight.ai

Catalytic Hydrogenation Methods for Related Precursors

Catalytic hydrogenation is a powerful and clean method used to reduce various functional groups, and it can be strategically employed in the synthesis of this compound. This technique can be used to saturate double bonds or reduce other functional groups on a precursor molecule.

For instance, a precursor such as 2-(2-vinylphenyl)acetic acid could be hydrogenated using a catalyst like palladium on carbon (Pd/C) to selectively reduce the vinyl group to an ethyl group, yielding the target compound. Similarly, catalytic hydrogenation is used to reduce nitro groups to amines. A process for synthesizing mirabegron (B1684304) intermediates involves the catalytic hydrogenation of a nitrophenyl derivative to an aminophenyl derivative. google.com This demonstrates how functional groups on the aromatic ring can be modified via hydrogenation as part of a larger synthetic scheme.

Hydrogenation is also widely used to convert aldehydes to alcohols, as seen in the multi-step protocol described previously where a substituted benzaldehyde (B42025) is reduced to a benzyl alcohol. google.com Furthermore, the reduction of esters to alcohols via catalytic hydrogenation is a well-established industrial process. researchgate.net While not a direct route to the carboxylic acid, these hydrogenation steps are crucial for preparing key intermediates in multi-step syntheses.

Table 1: Catalytic Hydrogenation Applications in Phenylacetic Acid Synthesis

| Precursor Functional Group | Product Functional Group | Typical Catalyst | Relevance to Synthesis |

|---|---|---|---|

| Alkene (e.g., vinyl) | Alkane (e.g., ethyl) | Pd/C, PtO₂ | Saturation of a side-chain to form the ethyl group. |

| Aldehyde | Primary Alcohol | Pd/C, Raney Nickel | Preparation of benzyl alcohol intermediates. google.com |

| Nitro | Amine | Pd/C | Modification of ring substituents. google.com |

| Ester | Alcohol | Ruthenium complexes | Preparation of alcohol intermediates from ester precursors. researchgate.net |

Hydrolysis of Nitrile Intermediates

The hydrolysis of a nitrile (cyanide) group is one of the most common and effective methods for preparing carboxylic acids. The precursor, 2-(2-ethylphenyl)acetonitrile, can be readily hydrolyzed to this compound. This reaction can be performed under either acidic or basic conditions. google.com

Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. orgsyn.org The reaction proceeds through a primary amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. A detailed procedure for the acid hydrolysis of benzyl cyanide to phenylacetic acid specifies heating with a mixture of sulfuric acid and water, yielding the product in over 80% yield. orgsyn.org

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. google.com This process yields a carboxylate salt, which is then acidified in a separate workup step to liberate the free carboxylic acid. The choice between acidic and basic hydrolysis often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. The hydrolysis of nitriles is a key step in many multi-step syntheses of phenylacetic acid derivatives. google.commdpi.com

Advanced Synthetic Approaches Applicable to Phenylacetic Acid Derivatives

Beyond the classical routes, several advanced synthetic methods, often involving molecular rearrangements, can be applied to the synthesis of phenylacetic acids and their analogues. These reactions can provide elegant and efficient solutions for constructing the desired carbon framework.

Rearrangement and Cleavage Techniques

Rearrangement reactions provide powerful tools for modifying molecular structures, often achieving transformations that are difficult via other means. For the synthesis of phenylacetic acid derivatives, two notable rearrangement-based methods are the Willgerodt-Kindler reaction and the Arndt-Eistert synthesis.

The Willgerodt-Kindler reaction transforms an aryl alkyl ketone into a terminal amide, which can then be hydrolyzed to the corresponding carboxylic acid. wikipedia.orgorganic-chemistry.org This reaction effectively moves the carbonyl functional group to the end of the alkyl chain. For the synthesis of this compound, one could start with 2'-acetyl-ethylbenzene (1-(2-ethylphenyl)ethanone). Treatment of this ketone with sulfur and an amine, such as morpholine (B109124) (the Kindler modification), would yield a thioamide. wikipedia.orgmsu.edu Subsequent hydrolysis of this thioamide would produce the target this compound. The reaction is known to proceed with a variety of substituted acetophenones, with yields of the resulting thioamides often in the 62-90% range. scispace.com

Table 2: Key Rearrangement Reactions for Phenylacetic Acid Synthesis

| Reaction Name | Starting Material Example | Key Reagents | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|---|

| Willgerodt-Kindler | 1-(2-Ethylphenyl)ethanone | Sulfur, Morpholine | Thioamide | This compound wikipedia.org |

| Arndt-Eistert | 2-Ethylbenzoic acid | SOCl₂, CH₂N₂, Ag₂O, H₂O | Diazoketone, Ketene (B1206846) | This compound ucla.eduorganic-chemistry.org |

The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids. prezi.com This reaction sequence extends a carbon chain by inserting a methylene (B1212753) (-CH₂-) group. ucla.edu To synthesize this compound using this method, the starting material would be 2-ethylbenzoic acid. The process involves three main steps:

Conversion of the carboxylic acid to its acid chloride, typically using thionyl chloride (SOCl₂).

Reaction of the acid chloride with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone.

Wolff rearrangement of the diazoketone, catalyzed by a metal such as silver oxide (Ag₂O), in the presence of a nucleophile like water. This rearrangement generates a ketene intermediate, which is trapped by water to form the homologated carboxylic acid. organic-chemistry.org

While highly effective, the Arndt-Eistert synthesis uses diazomethane, which is toxic and explosive, requiring careful handling. organic-chemistry.org

Alkylation Reactions in Aryl Acetic Acid Synthesis

The synthesis of α-substituted aryl acetic acids, which are analogues of this compound, heavily relies on alkylation reactions. A significant challenge in this area is achieving high enantioselectivity. Traditional methods often involve the use of chiral auxiliaries that must be attached and later removed, adding steps to the synthesis.

A more direct and efficient approach is the enantioselective alkylation of arylacetic acids via enediolates. nih.gov This method utilizes a readily available chiral lithium amide as a stereodirecting reagent, which circumvents the need for covalent chiral auxiliaries. nih.gov The process is operationally simple, and the chiral reagent can often be recovered. nih.gov The reaction proceeds by forming an enediolate from the arylacetic acid, which then undergoes alkylation. The high nucleophilicity of these enediolates enables efficient reactions even with less reactive alkyl halides. nih.gov

Research has demonstrated that this protocol is applicable to a range of arylacetic acids and alkylating agents. nih.gov For instance, substitutions on the phenyl ring (para-position with fluorine, chlorine, or bromine) have minimal impact on the high enantioselectivity, which remains in the 93–96% enantiomeric excess (ee) range. nih.gov

Table 1: Enantioselective α-Alkylation of Arylacetic Acids

| Arylacetic Acid Substrate | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 4-Fluorophenylacetic acid | Ethyl Iodide | >90 (conv.) | 96 | nih.gov |

| 4-Chlorophenylacetic acid | Ethyl Iodide | >90 (conv.) | 95 | nih.gov |

| 4-Bromophenylacetic acid | Ethyl Iodide | >90 (conv.) | 93 | nih.gov |

| 4-Methoxyphenylacetic acid | Ethyl Iodide | >90 (conv.) | 89 | nih.gov |

| N-methyl-3-indoleacetic acid | Iodomethane | 71 | 84 | nih.gov |

conv. = conversion

Strategies for Derivatization via Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the derivatization of aryl acetic acids like this compound. These reactions, catalyzed by transition metals such as palladium or nickel, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of analogues. nih.gov

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate. nih.gov For a precursor to this compound, such as a bromo-substituted ethylphenyl derivative, a Suzuki-Miyaura reaction could introduce various aryl or alkyl groups. nih.gov For example, the synthesis of a γ-secretase modulator involved a Suzuki–Miyaura cross-coupling between a substituted phenyl acetate (B1210297) derivative and 4-(trifluoromethyl)phenylboronic acid. nih.gov High-throughput methods have even been developed for peptide derivatization using Suzuki-Miyaura coupling in aqueous solutions. nih.gov

Chan-Lam Coupling: This copper-catalyzed reaction forms aryl carbon-heteroatom bonds, coupling boronic acids with N-H or O-H containing compounds. organic-chemistry.org This method is advantageous as it can often be performed in air at room temperature. organic-chemistry.org It allows for the introduction of amine, alcohol, amide, or sulfonamide functionalities onto the aromatic ring of a suitable boronic acid precursor of this compound.

Hiyama Coupling: This palladium-catalyzed reaction couples organosilanes with organic halides. mdpi.com It offers an alternative to other cross-coupling methods, particularly when the corresponding boronic acids are unstable. A variety of aryl and heteroaryl chlorides can be coupled with phenyl trimethoxysilane (B1233946) with high efficiency. mdpi.com

These cross-coupling strategies provide a modular approach to synthesize libraries of this compound analogues with diverse functionalities on the aromatic ring.

Applications of Ring-Closing Metathesis in Related Structures

Ring-Closing Metathesis (RCM) is a transformative reaction in organic synthesis used to form unsaturated rings of various sizes, from 5-membered rings to large macrocycles. wikipedia.org The reaction, typically catalyzed by ruthenium (Grubbs catalysts) or molybdenum/tungsten (Schrock catalysts) alkylidenes, involves the intramolecular reaction of a diene or enyne to form a cycloalkene and a small volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org

While not directly applied to the synthesis of this compound itself, RCM is crucial for synthesizing complex cyclic structures that may incorporate an ethylphenylacetic acid moiety or related aryl groups. For instance, RCM is a key step in the synthesis of many biologically active macrocycles and heterocycles containing N, O, S, and P atoms. wikipedia.orgnih.gov

The synthesis of 2-aryl-1H-pyrrole-3-carboxylates, which are valuable building blocks, can be achieved using RCM as a key step. researchgate.net This involves the cyclization of appropriately substituted dienes, followed by an aromatization step. researchgate.net Similarly, RCM has been instrumental in the total synthesis of complex natural products like manzamine A, where it was used to form a 13-membered ring with high stereoselectivity. wikipedia.org The efficiency of RCM can be affected by the catalyst choice and reaction conditions, which are often optimized to suppress undesired side reactions like olefin isomerization, particularly with aryl-allyl substrates. nih.gov

Continuous Flow Synthesis Adaptations for Scalability in Academic Production

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. mdpi.comresearchgate.net These features make it highly suitable for academic production and industrial scale-up.

The synthesis of arylacetic acid derivatives and related pharmaceutical intermediates has been successfully adapted to continuous flow systems. For example, a continuous one-flow system was developed for the synthesis of a key intermediate in just two chemical steps with an in-line extraction, achieving a high yield with a total residence time of only 9 minutes. mdpi.com In another instance, the synthesis of 2-ethylphenylhydrazine hydrochloride, a potential precursor, was achieved in a continuous-flow reactor with a 94% yield and a total residence time of less than 31 minutes. researchgate.net

The adaptation of such processes involves pumping reagents through a network of tubes and reactors where reactions occur. mdpi.com Computational Fluid Dynamics (CFD) can be used as a tool to model and optimize reaction conditions, such as residence time, temperature, and molar ratios, thereby reducing the need for extensive experimental screening. researchgate.net The ability to couple multiple reaction steps without isolating intermediates is a key benefit, streamlining complex synthetic sequences. mdpi.comgoogle.com

Table 2: Comparison of Batch vs. Continuous Flow for a Related Synthesis

| Parameter | Batch Process | Continuous Flow Process | Reference |

|---|---|---|---|

| Compound | 2-Ethylphenylhydrazine HCl | 2-Ethylphenylhydrazine HCl | researchgate.net |

| Reaction Time | Several hours | < 31 minutes | researchgate.net |

| Yield | Variable | 94% | researchgate.net |

| Safety | Accumulation of potentially explosive diazonium intermediates | Minimized accumulation of hazardous intermediates | researchgate.net |

| Scalability | Challenging | Readily scalable by extending operation time | mdpi.com |

Control of Stereochemistry in the Synthesis of Chiral Analogues

Many biologically active molecules are chiral, and their activity often resides in a single enantiomer. Therefore, controlling stereochemistry during the synthesis of chiral analogues of this compound is of paramount importance.

Several strategies have been developed to achieve stereoselective synthesis of 2-aryl-alkanoic acids. google.com One prominent method involves the use of chiral auxiliaries. For instance, imidazolidin-2-ones have been used as chiral auxiliaries for the stereoselective α-benzylation of phenylacetic acid derivatives, yielding products with excellent enantiomeric excess (94-99% ee). mdpi.com Similarly, chiral oxazolines derived from amino alcohols can be employed to direct the stereospecific synthesis of optically pure (S)-aryl-propionic acids in high chemical yields. google.com

Catalytic asymmetric synthesis offers a more atom-economical approach. The direct enantioselective alkylation of arylacetic acids using a chiral lithium amide as a recoverable, non-covalent auxiliary is a prime example. nih.gov Furthermore, palladium-catalyzed enantioselective allylic alkylation of aryl acetic acid esters can be achieved using chiral phosphine (B1218219) ligands to control the enantiofacial selectivity. nih.gov This cooperative catalysis approach, where the Lewis base catalyst carries the chiral information independently of the transition metal, provides a versatile platform for reaction design. nih.gov Lipases are also used in the kinetic resolution of racemic alcohols or esters, which are precursors to chiral terpenoids and other molecules, providing another avenue for accessing enantiopure building blocks. mdpi.com

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 2 2 Ethylphenyl Acetic Acid

Fundamental Chemical Transformations

The reactivity of 2-(2-Ethylphenyl)acetic acid is primarily governed by the carboxylic acid functional group and the aromatic ring. These moieties allow the compound to undergo a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions of Aromatic Acetic Acid Moieties

The aromatic acetic acid moiety is susceptible to oxidation, which can lead to various products depending on the reaction conditions and oxidizing agents used. Phenylacetic acid and its derivatives can undergo oxidative decarboxylation. acs.org For instance, the oxidation of phenylacetic acid can be initiated by permanganate (B83412) in an acidic medium, which proceeds through the intermediate formation of mandelic acid before yielding benzaldehyde (B42025) as the final product. orientjchem.org The kinetic studies of this reaction reveal a first-order dependence on the oxidant and the hydrogen ion concentration, but a zero-order dependence on the substrate itself. orientjchem.org

Another pathway involves visible-light-mediated decarboxylative coupling reactions, which can produce bibenzyl derivatives. acs.org In commercial applications, acetic acid is often used as a solvent for the aerobic oxidation of alkylaromatic compounds, catalyzed by transition metals like cobalt(II) and manganese(II) acetates. researchgate.net This process, however, can lead to the co-oxidation of the acetic acid solvent. researchgate.net The oxidation of phenylacetaldehyde, a precursor, with molecular oxygen in the presence of transition metal derivatives (e.g., Co, Mn, Cr, Cu, Fe) is a method to produce phenylacetic acid in high yields. google.com

Under hydrothermal conditions, phenylacetic acid undergoes decarboxylation to form toluene (B28343) and carbon dioxide. elsevierpure.com Mechanistic studies suggest that the reaction proceeds via different pathways depending on whether the acid is in its associated or dissociated (anionic) form. The associated molecule is thought to decarboxylate through the formation of a ring-protonated zwitterion, while the anion decarboxylates directly to a benzyl (B1604629) anion. elsevierpure.com

| Reaction Type | Oxidizing Agent/Conditions | Key Intermediates | Major Products | Reference |

|---|---|---|---|---|

| Permanganate Oxidation | KMnO₄ in H₂SO₄/HClO₄ | Mandelic acid | Benzaldehyde | orientjchem.org |

| Photolytic Oxidative Decarboxylation | Visible light, photocatalyst (e.g., 4CzIPN), SF₆ | Benzyl radical | Bibenzyl derivatives | acs.org |

| Hydrothermal Decarboxylation | High temperature (300 °C) and pressure (1034 bar) in water | Zwitterion or Benzyl anion | Toluene, CO₂ | elsevierpure.com |

| Catalytic Aerobic Oxidation | O₂, Co(II)/Mn(II) acetates | - | Aromatic acids (from polyalkylbenzenes) | researchgate.net |

Reduction Pathways of Carboxylic Acid Functional Groups

The carboxylic acid group of this compound can be reduced to a primary alcohol, 2-(2-Ethylphenyl)ethanol. This transformation typically requires strong reducing agents because carboxylic acids are generally more difficult to reduce than aldehydes or ketones. britannica.com

The most common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). britannica.comchemguide.co.uklibretexts.org The reaction is usually carried out in a dry ether solvent, such as diethyl ether or tetrahydrofuran, followed by an acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide. chemguide.co.uklibretexts.org An aldehyde is formed as an intermediate during this process, but it cannot be isolated because it is more reactive than the starting carboxylic acid and is immediately reduced further. libretexts.orgchemistrysteps.com Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not effective for the reduction of carboxylic acids. libretexts.orgchemistrysteps.com This is because the carboxylate ion, formed by deprotonation, is a poor electrophile due to resonance. chemistrysteps.com

Other reducing agents, such as borane (B79455) (BH₃), can also be used. britannica.comchemistrysteps.com More recently, manganese(I)-catalyzed hydrosilylation has emerged as an effective method for reducing aromatic carboxylic acids, including phenylacetic acid derivatives, to their corresponding alcohols in high yields. acs.orgnih.gov This method has shown tolerance for various functional groups on the aromatic ring. acs.org Additionally, microbial reduction using fungi has been shown to convert phenylacetic acid derivatives to their corresponding alcohols in good yields. nih.gov

| Reducing Agent | Abbreviation | Typical Conditions | Product | Notes | Reference |

|---|---|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ or LAH | 1. Dry ether (e.g., Et₂O, THF) 2. Acidic workup (e.g., H₃O⁺) | Primary Alcohol | Strong, non-selective reducing agent. Reacts violently with water. | britannica.comchemguide.co.uklibretexts.org |

| Borane | BH₃ | THF complex (BH₃-THF) | Primary Alcohol | More selective than LiAlH₄. | britannica.comchemistrysteps.com |

| Sodium Borohydride | NaBH₄ | - | No reaction | Not strong enough to reduce carboxylic acids. | libretexts.orgchemistrysteps.com |

| Hydrosilylation Catalysis | e.g., [MnBr(CO)₅] with PhSiH₃ | Heat (e.g., 80 °C) in solvent (e.g., 2-MTHF) | Primary Alcohol | Milder conditions, good functional group tolerance. | acs.orgnih.gov |

Nucleophilic Substitution Reactions Involving the Acidic Moiety

The carboxylic acid group of this compound is a key site for nucleophilic acyl substitution. khanacademy.orgpressbooks.pub In these reactions, the hydroxyl (-OH) group is replaced by a nucleophile. khanacademy.org The general mechanism involves the nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group (the -OH group, typically after protonation to form water, a better leaving group). masterorganicchemistry.comjove.com

Carboxylic acids themselves are less reactive towards nucleophiles compared to their derivatives like acid chlorides or anhydrides. khanacademy.org This is because the hydroxyl group is a poor leaving group, and basic nucleophiles will first deprotonate the acidic proton, forming a resonance-stabilized carboxylate that is unreactive to further nucleophilic attack. britannica.commasterorganicchemistry.com Therefore, these reactions often require acidic conditions or prior activation of the carboxylic acid. jove.com

A common example of nucleophilic acyl substitution is the direct amidation of a carboxylic acid with an amine to form an amide. This reaction typically requires high temperatures to drive off the water formed and overcome the initial acid-base reaction between the reactants. nih.gov Catalysts, such as nickel chloride (NiCl₂), can facilitate this transformation under milder conditions. nih.gov Another strategy involves activating the carboxylic acid with a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) before adding the amine. khanacademy.org

Esterification and Hydrolysis Mechanisms Involving this compound Derivatives

The most common method for converting a carboxylic acid like this compound into its corresponding ester is the Fischer esterification. wvu.edubyjus.com This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). byjus.comyoutube.com

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. byjus.commasterorganicchemistry.com The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. youtube.commasterorganicchemistry.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to a tetrahedral intermediate. youtube.comorganic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule (a good leaving group), and the carbonyl double bond is reformed. masterorganicchemistry.comorganic-chemistry.org

Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. youtube.com

Because the reaction is an equilibrium, it can be driven towards the product side by using a large excess of the alcohol or by removing water as it is formed. byjus.comorganic-chemistry.org The reverse reaction, the acid-catalyzed hydrolysis of an ester back to a carboxylic acid and an alcohol, follows the exact reverse mechanistic pathway. masterorganicchemistry.com

Investigations into Reaction Mechanisms of Related Structural Analogues (e.g., Beckmann Rearrangement on Oxime Precursors)

While not a direct reaction of this compound, the Beckmann rearrangement is a significant reaction for structurally related compounds and is crucial in industrial synthesis, such as the production of caprolactam for Nylon 6. wikipedia.org This reaction transforms an oxime into an amide or a lactam (a cyclic amide). wikipedia.orgbyjus.com An oxime precursor relevant to the structure of this compound could be derived from 2-ethylacetophenone.

The Beckmann rearrangement is typically catalyzed by strong acids like sulfuric acid, but other reagents such as phosphorus pentachloride can also be used. wikipedia.org The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). chemistrysteps.com This is followed by a concerted migration of the alkyl or aryl group that is anti (trans) to the leaving group, which moves to the electron-deficient nitrogen atom as the leaving group departs. wikipedia.orgchemistrysteps.commasterorganicchemistry.com This rearrangement step forms a nitrilium ion intermediate. chemistrysteps.com The nitrilium ion is then attacked by a water molecule, and subsequent tautomerization of the resulting imidic acid yields the more stable amide product. chemistrysteps.com

For cyclic oximes, the rearrangement results in ring expansion and the formation of a lactam. wikipedia.orgwikipedia.org The reaction is stereospecific, meaning the geometry of the starting oxime determines which group migrates and, consequently, the structure of the resulting amide. wikipedia.org

| Step | Description | Key Species |

|---|---|---|

| 1 | Protonation of the oxime hydroxyl group by an acid catalyst. | Protonated oxime |

| 2 | Concerted 1,2-shift of the group anti-periplanar to the leaving group (H₂O). | Nitrilium ion |

| 3 | Nucleophilic attack by water on the nitrilium ion. | Protonated imidic acid |

| 4 | Deprotonation and tautomerization. | Amide/Lactam |

Studies on the Chemical Stability and Transformation Products under Varying Conditions

The chemical stability of this compound is influenced by environmental factors such as temperature, pH, and light. As a phenylacetic acid derivative, it can undergo decarboxylation under certain conditions. wikipedia.org Studies on phenylacetic acid itself have shown that at high temperatures and pressures in aqueous solutions, it decarboxylates to form toluene. elsevierpure.com The rate of this reaction is dependent on pH, with the anionic form decarboxylating faster than the neutral acid form. elsevierpure.com

Photolytic reactions can also induce transformations. Phenylacetic acid derivatives can undergo oxidative photodecarboxylation, a reaction that can be catalyzed by mesoporous silica (B1680970) like FSM-16 in the presence of oxygen, to yield carbonyl compounds. acs.org Furthermore, visible-light-induced reactions using specific photocatalysts can lead to decarboxylative dimerization, resulting in bibenzyl derivatives. acs.org The 2-ethylphenyl group of the molecule may also be susceptible to alkylation by certain organometallic reagents. biosynth.com

Advanced Analytical Research Techniques for Structural and Quantitative Elucidation of 2 2 Ethylphenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-(2-ethylphenyl)acetic acid, the acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, generally between 10-12 ppm. libretexts.org This significant downfield shift is characteristic of carboxylic acid protons due to deshielding effects. libretexts.org The protons on the carbon adjacent to the carboxylic acid (the α-protons) would be expected to appear in the 2-3 ppm range. The aromatic protons on the phenyl ring would produce signals in the aromatic region, typically between 7-8 ppm. The ethyl group protons would present as a quartet and a triplet, characteristic of the -CH₂CH₃ spin system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically appearing significantly downfield around 170-180 ppm. The carbons of the aromatic ring would resonate in the approximate range of 120-140 ppm. The aliphatic carbons of the ethyl group and the methylene (B1212753) bridge would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) | 170 - 180 |

| Methylene (-CH₂COOH) | 3.5 - 4.0 (singlet) | 40 - 50 |

| Aromatic (C₆H₄) | 7.0 - 7.5 (multiplet) | 125 - 140 |

| Ethyl (-CH₂CH₃) | 2.5 - 2.8 (quartet) | 20 - 30 |

| Ethyl (-CH₂CH₃) | 1.1 - 1.3 (triplet) | 10 - 20 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., EI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns. wikipedia.org

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. For this compound (C₁₀H₁₂O₂), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 164.20 g/mol . biosynth.com

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org Another significant fragmentation for this particular molecule would be the cleavage of the bond between the methylene group and the phenyl ring, leading to characteristic fragments.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. This high precision is invaluable for confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z |

| [M+H]⁺ | 165.09100 |

| [M+Na]⁺ | 187.07294 |

| [M-H]⁻ | 163.07644 |

| [M]⁺• | 164.08317 |

Source: Predicted data from PubChem. uni.lu

Chromatographic Methods for Research-Scale Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures or for purity assessment.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of moderately polar to nonpolar compounds like this compound. unige.ch A C18 stationary phase with a mobile phase consisting of a mixture of an aqueous solvent (often with an acid additive like acetic or formic acid to suppress ionization) and an organic solvent (such as acetonitrile (B52724) or methanol) would be suitable for its separation. nih.govresearchgate.net Detection is typically achieved using a UV detector, as the phenyl group in the molecule will absorb UV light.

Gas Chromatography (GC): For GC analysis, the carboxylic acid functionality of this compound often requires derivatization to a more volatile ester form (e.g., a methyl or ethyl ester) to prevent peak tailing and improve chromatographic performance. Once derivatized, the compound can be separated on a nonpolar or moderately polar capillary column and detected using a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Spectroscopic Research for Investigating Electronic and Vibrational Properties (e.g., UV-Vis, IR)

Spectroscopic methods provide valuable information about the electronic transitions and vibrational modes within the this compound molecule.

UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to show absorption bands characteristic of the phenyl group. These absorptions arise from π to π* electronic transitions within the aromatic ring. The exact position of the absorption maxima (λmax) can be influenced by the solvent used.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. libretexts.org For this compound, the IR spectrum will be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. libretexts.org A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration will be observed around 1700-1725 cm⁻¹. libretexts.org Other characteristic peaks will include C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule, and C-O stretching.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |

| Carbonyl (C=O) | Stretching | 1700 - 1725 (strong) |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 3000 |

| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 |

X-ray Crystallography for Solid-State Structural Determination of Crystalline Forms

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org If this compound can be obtained as a suitable single crystal, X-ray diffraction analysis can provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles within the molecule.

Conformation: The exact spatial orientation of the ethylphenyl and acetic acid moieties relative to each other.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including hydrogen bonding interactions between the carboxylic acid groups of adjacent molecules, which often form dimeric structures.

This technique provides an unambiguous structural determination in the solid state, complementing the structural insights gained from spectroscopic methods in solution.

Computational and Theoretical Chemistry Investigations of 2 2 Ethylphenyl Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in predicting the geometry, electronic properties, and reactivity of molecules like 2-(2-ethylphenyl)acetic acid.

By optimizing the molecular structure of this compound using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, a stable geometric configuration can be determined. From this optimized structure, key electronic properties are calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons researchgate.net. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity mdpi.com.

Another valuable output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) researchgate.net. For this compound, the MEP would likely show a negative potential (typically colored red or yellow) around the oxygen atoms of the carboxylic acid group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the acidic hydrogen atom, marking it as a site for nucleophilic attack researchgate.net. This information is vital for predicting how the molecule will interact with other chemical species and biological targets.

Vibrational analysis can also be performed using DFT to predict the molecule's infrared (IR) and Raman spectra. The calculated frequencies can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups researchgate.net.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex brieflands.comresearchgate.net. This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Given that this compound is a precursor in the synthesis of some antihistamines, molecular docking could be employed to study its interaction with histamine (B1213489) receptors or other relevant biological targets biosynth.com. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding affinity japer.in.

The results of a docking study typically include the binding energy (or docking score), which indicates the strength of the interaction, and a detailed visualization of the binding mode. This visualization reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein plos.org. For example, the carboxylic acid group of this compound would be a prime candidate for forming hydrogen bonds with polar residues in a binding pocket, while the ethylphenyl group could engage in hydrophobic interactions plos.orgbiorxiv.org.

A hypothetical docking study of this compound with a target protein might yield the following results:

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | TYR 108, ARG 120, SER 350 |

| Hydrogen Bonds | 2 (with ARG 120, SER 350) |

| Hydrophobic Interactions | Phenyl ring with LEU 54, ILE 61; Ethyl group with VAL 93 |

These predictive studies help to rationalize the biological activity of molecules and guide the design of new derivatives with improved potency and selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Stability and Conformational Analysis of Molecular Interactions

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time rsc.org. MD simulations are used to assess the stability of the ligand-protein complex predicted by docking and to analyze the conformational changes that may occur upon binding mdpi.com.

An MD simulation begins with the docked complex of this compound and its target protein, which is then solvated in a water box with ions to mimic physiological conditions. The simulation solves Newton's equations of motion for every atom in the system over a series of time steps, generating a trajectory of the complex's behavior amazonaws.com.

Key analyses performed on the MD trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD curve suggests that the complex has reached equilibrium and the ligand remains securely bound mdpi.com.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, helping to identify flexible or rigid regions of the protein upon ligand binding.

Hydrogen Bond Analysis: This analysis monitors the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, providing insight into the stability of key interactions.

MD simulations can reveal whether the initial binding pose from docking is stable or if the ligand shifts to a different, more favorable conformation. This dynamic information is crucial for a more accurate understanding of the binding mechanism and for calculating more precise binding free energies mdpi.com.

Analysis of Quantum Chemical Descriptors and Molecular Properties

Quantum chemical descriptors and molecular properties are numerical values that characterize the physicochemical properties of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) studies and for predicting a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

For this compound, several key descriptors can be calculated to predict its drug-like properties, often evaluated against criteria like Lipinski's Rule of Five and Veber's rules medicalresearchjournal.org.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug absorption and brain penetration. Compounds with a TPSA of less than 140 Ų are more likely to have good oral bioavailability medicalresearchjournal.org.

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a molecule's lipophilicity (fat-solubility). It influences how a drug is absorbed, distributed, and metabolized. The calculated version, often denoted as XlogP or cLogP, is used in predictive models. For oral drugs, a LogP value of less than 5 is generally preferred medicalresearchjournal.orguni.lu.

Rotatable Bonds: The number of rotatable bonds is a measure of molecular flexibility. Having 10 or fewer rotatable bonds is considered favorable for oral bioavailability medicalresearchjournal.org.

The calculated properties for this compound are summarized below:

| Descriptor | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Formula | C10H12O2 | Basic chemical information |

| Molecular Weight | 164.20 g/mol | Influences absorption and distribution (<500 is favorable) |

| XlogP | 2.4 | Measures lipophilicity; affects permeability and solubility |

| TPSA | 37.3 Ų | Predicts cell permeability and oral bioavailability |

| Number of Rotatable Bonds | 3 | Indicates molecular flexibility, affecting binding and bioavailability |

| Hydrogen Bond Donors | 1 | Influences solubility and binding (<5 is favorable) |

| Hydrogen Bond Acceptors | 2 | Influences solubility and binding (<10 is favorable) |

Data sourced from PubChem and calculated using standard computational methods. uni.lu

These descriptors suggest that this compound has physicochemical properties consistent with good oral bioavailability, making it a suitable scaffold for drug development.

In Silico Prediction of Biochemical Transformation Sites

In silico methods can predict the sites on a molecule that are most likely to undergo metabolic transformation in the body. These predictions are crucial in early drug discovery to identify potential metabolic liabilities, such as the formation of toxic metabolites or rapid clearance, which could lead to poor efficacy.

Metabolism prediction tools typically use rule-based systems or machine learning models trained on large datasets of known metabolic reactions. They analyze the structure of a compound like this compound to identify sites susceptible to reactions catalyzed by metabolic enzymes, primarily the cytochrome P450 (CYP) family.

For this compound, the most probable sites of metabolism would include:

Aliphatic Hydroxylation: The ethyl group is a likely site for hydroxylation, particularly at the benzylic position (the carbon atom attached to the phenyl ring), which is often activated.

Aromatic Hydroxylation: The phenyl ring can be hydroxylated by CYP enzymes at various positions, typically para to one of the existing substituents.

Conjugation: The carboxylic acid group is a primary site for Phase II metabolism, specifically glucuronidation, where glucuronic acid is attached to facilitate excretion.

Predictive models can rank these potential transformation sites based on their calculated reactivity and accessibility to enzymes. This information allows medicinal chemists to modify the molecule at metabolically vulnerable positions to improve its stability and pharmacokinetic profile.

Biochemical and Molecular Interaction Studies of 2 2 Ethylphenyl Acetic Acid and Its Derivatives in Vitro and Mechanistic Focus

Elucidation of Molecular Target Interactions (e.g., Enzyme Active Site Binding, Receptor Ligand Binding)

The biological activity of 2-(2-Ethylphenyl)acetic acid and its derivatives is predicated on their interaction with specific macromolecular targets. While direct studies on this specific molecule are limited in publicly accessible literature, extensive research on structurally analogous phenylacetic acid derivatives allows for the elucidation of its likely molecular targets. These include enzymes involved in the inflammatory cascade and receptors within the central nervous system.

Enzyme Inhibition: Cyclooxygenase (COX) A primary mechanism of action for many phenylacetic acid derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802), is the inhibition of cyclooxygenase (COX) enzymes. wikipedia.orgmdpi.com These enzymes, existing as two principal isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. mdpi.com The acetic acid moiety of these compounds is crucial for interacting with the active site of COX enzymes. Derivatives of arylacetic acids have been shown to be potent inhibitors of both COX isoforms. nih.govresearchgate.net The selectivity towards COX-1 or COX-2 can be modulated by substitutions on the aromatic rings, suggesting that this compound likely interacts with and inhibits these enzymes. nih.govresearchgate.net

Receptor Ligand Binding: Histamine (B1213489) and GABA Receptors Evidence suggests that this compound possesses potent antihistaminic properties. biosynth.com This activity indicates a direct interaction with histamine receptors, most likely the H1 subtype, which is involved in allergic responses. biosynth.comwikipedia.org The activity has been noted to be stereoselective, with the S(+) enantiomer showing higher potency, which strongly implies a specific binding orientation within the receptor's ligand-binding pocket. biosynth.com

Furthermore, studies on related phenylacetic acids have revealed interactions with receptors in the central nervous system. Specifically, phenylacetic acid derivatives have been identified as ligands for specific γ-hydroxybutyric acid (GHB) binding sites, which are associated with the GABAergic system. nih.govresearchgate.net This suggests a potential for this compound to modulate neuronal activity by binding to these or related GABA receptor sites. nih.govresearchgate.netwikipedia.org

The table below summarizes the probable molecular targets for this compound based on data from structurally related compounds.

| Molecular Target | Target Class | Implied Biological Activity | Key Structural Analogs |

| Cyclooxygenase-1 (COX-1) | Enzyme | Anti-inflammatory, Analgesic | Diclofenac, Lumiracoxib wikipedia.orgresearchgate.net |

| Cyclooxygenase-2 (COX-2) | Enzyme | Anti-inflammatory, Analgesic | Diclofenac, Lumiracoxib wikipedia.orgresearchgate.net |

| Histamine H1 Receptor | G-protein coupled receptor | Antihistamine / Anti-allergic | Not specified biosynth.com |

| GABA/GHB Receptor Site | Ligand-gated ion channel | Neuromodulatory | Diclofenac, Biphenylacetic acid nih.govresearchgate.net |

Analysis of Binding Modes and Intermolecular Forces (e.g., Hydrogen Bonding, Ionic Interactions, Van der Waals)

The interaction between this compound and its molecular targets is governed by a combination of intermolecular forces that stabilize the ligand-receptor complex. The specific binding mode is dictated by the architecture of the binding site and the physicochemical properties of the ligand.

Role of the Carboxylic Acid Moiety The carboxylate group is a critical pharmacophore for many phenylacetic acid derivatives, particularly in the context of COX enzyme inhibition. Within the COX active site, the anionic carboxylate group typically forms a salt bridge or strong hydrogen bonds with a positively charged arginine residue (e.g., Arg120 in COX-1, Arg513 in COX-2). This ionic interaction serves as a key anchoring point, orienting the rest of the molecule within the catalytic channel. Additional hydrogen bonds can be formed between the carboxylate oxygens and other nearby residues, such as tyrosine.

Contributions of the Aromatic Ring and Ethyl Substituent The 2-ethylphenyl portion of the molecule engages in non-polar interactions within the hydrophobic regions of the binding pocket.

Hydrophobic Interactions: The aromatic ring is driven into the hydrophobic channel of the target protein, displacing water molecules and contributing favorably to the binding energy.

Pi-Stacking: The phenyl ring can engage in π-π stacking or T-stacking interactions with aromatic residues (e.g., tyrosine, tryptophan, phenylalanine) within the binding site, further stabilizing the complex.

The ortho-position of the ethyl group on the phenyl ring forces a specific dihedral angle between the phenyl ring and the acetic acid side chain. This conformational constraint is critical, as it pre-organizes the molecule into a shape that is complementary to the binding site, a key factor in the structure-activity relationship of many NSAIDs like diclofenac. scirp.org

| Intermolecular Force | Molecular Moiety Involved | Potential Interacting Residues in Target |

| Ionic Interaction (Salt Bridge) | Carboxylate (-COO⁻) | Arginine, Lysine |

| Hydrogen Bonding | Carboxylate (-COOH or -COO⁻) | Arginine, Tyrosine, Serine |

| Hydrophobic Interactions | Phenyl ring, Ethyl group | Leucine, Valine, Isoleucine, Alanine |

| Van der Waals Forces | Entire Molecule | All residues in close contact |

Investigation of Enzymatic Metabolism Pathways and Metabolite Identification in vitro

The metabolic fate of this compound in vitro can be predicted based on the known biotransformation pathways for phenylacetic acid and its derivatives. These pathways primarily involve conjugation reactions to increase water solubility and facilitate excretion.

Phase II Conjugation Pathways The principal metabolic routes for phenylacetic acid involve conjugation of the carboxylic acid group.

Amino Acid Conjugation: A well-established pathway for phenylacetic acid is its conversion to a CoA thioester (phenylacetyl-CoA), which is then conjugated with an amino acid. smpdb.ca In humans, the primary conjugate is with glutamine, forming phenylacetylglutamine, which is then excreted. smpdb.cahmdb.ca In vitro systems using liver homogenates or hepatocytes would be expected to produce this metabolite in the presence of necessary co-factors (ATP, CoA) and glutamine.

Glucuronidation: Another major pathway for carboxylic acids is the formation of an acyl glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) present in liver microsomes. The process involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the carboxylic acid moiety of the drug. This is a common metabolic route for many NSAIDs containing a carboxylic acid group.

Phase I Oxidation Pathways While conjugation is the dominant pathway, Phase I oxidative metabolism, catalyzed by cytochrome P450 (CYP) enzymes, can also occur.

Aromatic Hydroxylation: CYP enzymes can hydroxylate the phenyl ring, typically at the para-position, to form phenolic metabolites.

Alkyl Hydroxylation: The ethyl group is also a potential site for hydroxylation, which could lead to the formation of primary or secondary alcohol metabolites.

An in vitro metabolism study using human liver microsomes or hepatocytes would likely identify the metabolites listed in the following table.

| Metabolic Pathway | Enzyme Family | Potential Metabolite |

| Amino Acid Conjugation | Acyl-CoA synthetases, Glycine N-acyltransferase | 2-(2-Ethylphenyl)acetylglutamine |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound acyl glucuronide |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | 2-(2-Ethyl-4-hydroxyphenyl)acetic acid |

| Alkyl Hydroxylation | Cytochrome P450 (CYP) | 2-(2-(1-Hydroxyethyl)phenyl)acetic acid |

Structure-Activity Relationship (SAR) Studies Focusing on Molecular Determinants of Interaction and Modulation of Biological Activity

Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. For this compound, SAR can be inferred from its known stereoselective activity and from extensive studies on related NSAIDs. researchgate.netbiosynth.com

Importance of Stereochemistry The observation that the S(+) enantiomer of this compound exhibits more potent antihistaminic activity than the R(-) enantiomer is a critical SAR finding. biosynth.com This stereoselectivity demonstrates that the three-dimensional arrangement of the substituents around the chiral center is crucial for optimal interaction with the histamine receptor. The receptor's binding pocket is clearly shaped to accommodate one enantiomer preferentially, highlighting the importance of the spatial orientation of the ethylphenyl group relative to the acetic acid side chain.

Influence of Phenyl Ring Substitution SAR studies on arylacetic acid NSAIDs have established clear principles regarding substitution on the phenyl ring.

Position of Substituent: The ortho-position of the ethyl group in this compound is significant. In related compounds like diclofenac, ortho-substituents on the aniline (B41778) ring are crucial for potent COX inhibitory activity. researchgate.net These groups force the aromatic rings into a non-planar conformation that is favorable for binding within the COX active site. The ortho-ethyl group likely plays a similar role in defining the active conformation of the molecule.

Nature of Substituent: The ethyl group is a relatively small, lipophilic substituent. In related NSAID series, varying the size and electronics of these substituents can drastically alter potency and COX-1/COX-2 selectivity. For instance, increasing the number of electron-withdrawing chloro-substituents on fenclofenac (B1672494) analogues was found to increase anti-inflammatory potency. nih.gov

Role of the Acetic Acid Moiety The carboxylic acid is a cornerstone of activity for most arylacetic acid NSAIDs targeting COX enzymes. However, modifications can lead to profound changes in selectivity. Studies have shown that converting the carboxylic acid of a non-selective NSAID (like indomethacin) into an amide or ester can generate potent and highly selective COX-2 inhibitors. nih.gov This indicates that while the acidic group is important for anchoring to the active site of both isoforms, derivatization can introduce new interactions that favor the larger, more accommodating active site of COX-2.

| Structural Feature | Observation / SAR Finding | Implication for Biological Activity |

| Chiral Center | S(+) enantiomer is more active as an antihistamine. biosynth.com | Specific 3D conformation is required for optimal receptor binding. |

| Ortho-Ethyl Group | Influences the torsion angle of the side chain. | Pre-organizes the molecule into an active conformation, likely enhancing binding affinity. |

| Phenyl Ring | Provides a scaffold for hydrophobic interactions. | Essential for affinity; substitution patterns can modulate potency and selectivity. |

| Carboxylic Acid | Essential for activity in many related NSAIDs. | Key anchoring group for binding to targets like COX enzymes. |

| Carboxylic Acid Derivatives | Conversion to amides/esters can increase COX-2 selectivity. nih.gov | Offers a strategy to modulate the activity profile and potentially reduce side effects associated with COX-1 inhibition. |

Role of 2 2 Ethylphenyl Acetic Acid As a Precursor and Intermediate in Complex Organic Synthesis

Application as a Building Block for Diversified Chemical Structures

In chemical synthesis, a "building block" is a molecule or molecular fragment with reactive functional groups that can be readily assembled in a modular fashion to create larger, more complex structures. wikipedia.orgamerigoscientific.com 2-(2-Ethylphenyl)acetic acid fits this description perfectly, with its carboxylic acid moiety providing a reactive handle for a multitude of chemical transformations.

The utility of phenylacetic acid derivatives as building blocks is well-established in medicinal chemistry for the synthesis of pharmaceuticals. mdpi.comresearchgate.net For example, the core phenylacetic acid structure is a key component of widely used non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and ibuprofen. mdpi.com Similarly, this compound can be employed to generate a diverse array of chemical entities. The carboxylic acid group can be converted into various other functional groups, while the ethylphenyl ring can undergo substitution reactions, allowing chemists to systematically modify the molecule's properties. This modularity is crucial in fields like drug discovery, where collections of structurally related compounds are often synthesized to explore structure-activity relationships. mdpi.com For instance, it is used in the synthesis of certain antihistamines, where its specific structure contributes to the final molecule's biological activity. biosynth.com

Table 1: Examples of Phenylacetic Acid Derivatives as Building Blocks in Pharmaceuticals

| Drug Name | Therapeutic Class | Structural Role of Phenylacetic Acid Moiety |

|---|---|---|

| Diclofenac | NSAID | Forms the central scaffold of the molecule. |

| Ibuprofen | NSAID | A related phenylpropionic acid, illustrating the importance of the core structure. mdpi.com |

| Atenolol | Beta-blocker | An amide derivative where the phenylacetic acid moiety is linked to an amine. researchgate.net |

| Penicillin G | Antibiotic | Contains a phenylacetamido side chain crucial for its antibacterial action. mdpi.com |

Integration into Multi-step Reaction Sequences for Synthesis of Advanced Organic Molecules

The construction of advanced organic molecules is rarely a single-step process; it typically involves a carefully planned sequence of reactions known as a multi-step synthesis. nih.govyoutube.com In such sequences, intermediates are formed and consumed in successive steps, leading to the final target molecule. This compound is an ideal intermediate for these pathways due to its dual reactivity.

The carboxylic acid function can be used to form amide or ester linkages early in a synthesis, with these new groups being carried through subsequent transformations. Alternatively, the acid itself can be protected, allowing for chemical modifications to be performed on the aromatic ring, such as nitration or halogenation. The protecting group can then be removed to reveal the carboxylic acid for further reactions. This strategic manipulation is a cornerstone of modern organic synthesis. pearson.comchegg.com

For example, a synthetic route might involve the conversion of the carboxylic acid of this compound into an amide, followed by a reaction on the aromatic ring to add another substituent. This new, more complex molecule can then undergo further steps, demonstrating how this compound serves as a crucial link in a longer synthetic chain. The synthesis of various new phenylacetic acid derivatives has been demonstrated through such multi-step approaches, highlighting the versatility of this class of compounds as intermediates. mdpi.comresearchgate.net

Utilization in the Preparation of Specific Ester and Amide Derivatives

The most direct application of this compound as a precursor is in the synthesis of its corresponding ester and amide derivatives. These reactions are fundamental in organic chemistry and are widely used to create a vast range of compounds with applications from fragrances to pharmaceuticals.

Ester Derivatives

Esters are synthesized from carboxylic acids through a process called esterification, most commonly the Fischer esterification. ucalgary.ca This reaction involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk The reaction is reversible, and often, water is removed to drive the equilibrium towards the formation of the ester. ucalgary.cachemguide.co.uk

Table 2: General Reaction for Esterification of this compound

| Reactant 1 | Reactant 2 (Alcohol) | Product (Ester) | General Conditions |

|---|---|---|---|

| This compound | Methanol | Methyl 2-(2-ethylphenyl)acetate | Acid catalyst (e.g., H₂SO₄), heat uakron.edu |

| This compound | Ethanol | Ethyl 2-(2-ethylphenyl)acetate | Acid catalyst (e.g., H₂SO₄), heat youtube.com |

Amide Derivatives

Amides are typically formed by reacting a carboxylic acid derivative, such as an acyl chloride or an ester, with an amine. libretexts.orgyoutube.com Direct reaction of a carboxylic acid with an amine is also possible but usually requires high temperatures or the use of coupling agents to facilitate the dehydration reaction. organic-chemistry.org These coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid, making it more susceptible to attack by the amine. The formation of amides is a critical reaction in the synthesis of peptides and many pharmaceutical compounds. sphinxsai.com

Table 3: General Reaction for Amidation of this compound

| Reactant 1 | Reactant 2 (Amine) | Product (Amide) | General Conditions |

|---|---|---|---|

| This compound | Ammonia | 2-(2-Ethylphenyl)acetamide | Coupling agent (e.g., DCC, EDC) or high heat |

| This compound | Aniline (B41778) | N-phenyl-2-(2-ethylphenyl)acetamide | Coupling agent (e.g., DCC, EDC) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Ethylphenyl)acetic acid, and how can purity be optimized?

- Methodology : The compound is typically synthesized via regioselective alkylation or halogenation of phenylacetic acid derivatives. For example, bromination in acetic acid with controlled stoichiometry (1:1 molar ratio of substrate to bromine) yields high regioselectivity . Optimization includes:

- Reaction conditions : Temperature (room temperature), solvent (acetic acid), and dropwise addition to minimize side reactions.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>97% by HPLC) .

- Data Table :

| Parameter | Optimal Value |

|---|---|

| Reaction time | 60–90 minutes |

| Yield | 84–92% |

| Purity (HPLC) | >97% |

Q. How is this compound characterized structurally?

- Techniques :

- NMR : H and C NMR confirm substitution patterns (e.g., ethyl group at C2, acetic acid moiety) .

- X-ray crystallography : Determines dihedral angles (e.g., 78.15° between phenyl and acetic acid planes) and hydrogen-bonding motifs (e.g., centrosymmetric R_2$$^2(8) dimers) .

- Melting point : 69–70°C (validates crystallinity) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity and crystal packing?

- Analysis : Substituent electronic properties (e.g., ethyl as electron-donating, bromine as electron-withdrawing) alter bond angles and reactivity. For example:

- C–C–C angles : Electron-withdrawing groups increase angles (e.g., 121.5° for Br-substituted analogs vs. 118.2° for OMe) .

- Hydrogen bonding : Strong O–H⋯O interactions stabilize dimers, affecting solubility and crystallization .

- Data Table :

| Substituent | C–C–C Angle (°) | Electronic Effect |

|---|---|---|

| –OCH | 118.2 | Donating |

| –Br | 121.5 | Withdrawing |

Q. How can contradictions in spectroscopic and crystallographic data be resolved?

- Strategy : Cross-validate using complementary techniques:

- Discrepancies in dihedral angles : Compare X-ray data (ground truth) with DFT-optimized geometries (e.g., <2° deviation validates computational models) .

- Hydrogen bonding conflicts : IR spectroscopy confirms O–H stretching frequencies (2500–3000 cm) align with crystallographic dimerization .

Q. What methodologies optimize reaction conditions for scaled synthesis without compromising yield?

- Approach :

- Catalyst screening : Pd/C or Ni catalysts enhance alkylation efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates but may reduce regioselectivity.

- Scale-up adjustments : Slow reagent addition (30+ minutes) and inert atmospheres (N) prevent exothermic side reactions .

Computational and Mechanistic Questions

Q. How can DFT studies predict the compound’s reactivity in nucleophilic acyl substitution?

- Protocol :

Geometry optimization : Use B3LYP/6-31G(d) to model ground-state structures.

Transition-state analysis : Identify energy barriers for acetic acid moiety activation.

Electrostatic potential maps : Highlight nucleophilic attack sites (e.g., carbonyl carbon with high δ+) .

- Key Insight : Ethyl groups increase electron density on the phenyl ring, reducing electrophilicity at the acetic acid group by 8–12% compared to halogenated analogs .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical and experimental melting points?

- Root cause : Impurities or polymorphic forms.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.